1,2-Dibromo-5-hexene

Catalog No.
S1908942
CAS No.
4285-48-7
M.F
C6H10Br2
M. Wt
241.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibromo-5-hexene

CAS Number

4285-48-7

Product Name

1,2-Dibromo-5-hexene

IUPAC Name

5,6-dibromohex-1-ene

Molecular Formula

C6H10Br2

Molecular Weight

241.95 g/mol

InChI

InChI=1S/C6H10Br2/c1-2-3-4-6(8)5-7/h2,6H,1,3-5H2

InChI Key

WFGDPUOTONXJOS-UHFFFAOYSA-N

SMILES

C=CCCC(CBr)Br

Canonical SMILES

C=CCCC(CBr)Br

Pharmaceuticals

Application Summary: In pharmaceutical research, 1,2-Dibromo-5-hexene serves as a key intermediate in the synthesis of various medicinal compounds.

Methods and Procedures: It is used in substitution reactions that replace the bromine atoms with other functional groups that are pertinent to drug molecules. These reactions are conducted under controlled conditions, often in the presence of a base or other nucleophiles.

Results and Outcomes: The resulting compounds are then tested for their pharmacological activity using assays that measure their efficacy and potency against certain biological targets. The compounds’ safety profiles are also assessed through toxicological studies .

Materials Science

Application Summary: 1,2-Dibromo-5-hexene finds applications in materials science for the synthesis of polymers and advanced materials.

Results and Outcomes: The materials produced are characterized for their mechanical, thermal, and chemical properties using techniques like tensile testing, differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) .

Environmental Studies

Application Summary: This compound is studied for its environmental impact, particularly its behavior and fate in ecological systems.

Methods and Procedures: Environmental sampling and analytical methods like gas chromatography-mass spectrometry (GC-MS) are used to detect and quantify the presence of 1,2-Dibromo-5-hexene in various environmental matrices.

Results and Outcomes: Studies focus on its biodegradability, potential bioaccumulation, and any ecotoxicological effects it may have on flora and fauna. The data collected helps in assessing the environmental risk and establishing regulatory guidelines .

Biochemistry

Application Summary: In biochemistry, 1,2-Dibromo-5-hexene is used to study the mechanism of enzyme-catalyzed bromination reactions.

Methods and Procedures: The compound is used as a substrate in enzymatic assays to understand the specificity and kinetics of brominating enzymes. Conditions such as pH, temperature, and enzyme concentration are varied to study their effects on the reaction.

Results and Outcomes: The enzymatic activity is quantified using spectrophotometric methods, and the reaction products are analyzed to determine the enzyme’s regioselectivity and stereoselectivity .

Industrial Uses

Application Summary: 1,2-Dibromo-5-hexene is employed in the chemical industry as a building block for the synthesis of various industrial chemicals.

Methods and Procedures: It is used in large-scale chemical reactions, where it undergoes processes like dehydrobromination to form other industrially relevant compounds. These reactions are carried out in reactors designed to handle large volumes and high temperatures.

Results and Outcomes: The efficiency of the industrial processes is evaluated based on the yield, purity, and cost-effectiveness of the products. The scalability and environmental impact of the processes are also considered important factors .

Agriculture

Application Summary: “1,2-Dibromo-5-hexene” is explored for its potential use in agricultural chemistry, particularly in the synthesis of pesticides and herbicides.

Methods and Procedures: The compound can undergo further chemical reactions to produce active ingredients for agrochemicals. These reactions are carefully monitored and optimized for the desired selectivity and yield.

Results and Outcomes: The effectiveness of the synthesized agrochemicals is evaluated through field trials and laboratory assays to determine their efficacy against specific pests or weeds, as well as their safety profile .

Food Industry

Application Summary: In the food industry, “1,2-Dibromo-5-hexene” may be used in the synthesis of food additives or processing aids that improve the quality and shelf-life of food products.

Methods and Procedures: The compound is used as a precursor in the synthesis of molecules that act as preservatives or flavor enhancers. These syntheses are conducted under food-grade conditions to ensure safety and compliance with regulations.

Results and Outcomes: The synthesized additives are subjected to rigorous testing to confirm their safety for consumption and effectiveness in preserving food quality over time .

Nanotechnology

Application Summary: “1,2-Dibromo-5-hexene” finds applications in nanotechnology, particularly in the creation of nanostructured materials with specific properties.

Methods and Procedures: The compound may be used in the preparation of monomers that are then polymerized to form nanomaterials. These processes require precise control over reaction conditions to achieve the desired nano-scale structures.

Analytical Chemistry

Application Summary: In analytical chemistry, “1,2-Dibromo-5-hexene” is utilized as a standard or reagent in various analytical methods.

Methods and Procedures: It may be used in calibration processes for instruments or as a reactant in chemical assays to determine the presence of other substances.

Results and Outcomes: The use of “1,2-Dibromo-5-hexene” in analytical procedures helps in achieving accurate and reproducible results, which are critical for research and quality control in chemical industries .

Petrochemical Industry

Application Summary: The petrochemical industry investigates the use of “1,2-Dibromo-5-hexene” in the synthesis of polymers and elastomers.

Methods and Procedures: It can be involved in catalytic processes to produce polymers with specific properties required for various applications, such as packaging, automotive parts, and construction materials.

Results and Outcomes: The performance of the polymers is evaluated based on their mechanical strength, flexibility, and resistance to chemicals and temperature. The production processes are also assessed for their efficiency and environmental impact .

1,2-Dibromo-5-hexene is an organic compound with the molecular formula C6H10Br2C_6H_{10}Br_2. It is characterized by the presence of two bromine atoms attached to the first and second carbon atoms of a hexene chain, which features a double bond between the second and third carbon atoms. This compound has a molecular weight of approximately 241.952 g/mol and exhibits a boiling point of around 360.15 K. The structure includes multiple bonds and rotatable bonds, making it an interesting subject for

1,2-Dibromo-5-hexene primarily participates in electrophilic addition reactions, typical for alkenes. For instance, when reacted with bromine, it can yield various dibrominated products depending on the reaction conditions. The addition of bromine to alkenes generally leads to 1,2-addition products, where bromine atoms bond to adjacent carbons of the double bond. This compound can also undergo reactions with nucleophiles, resulting in substitution products .

Example Reactions:

  • Bromination: The reaction of 1,2-dibromo-5-hexene with potassium bromide and orthoperiodic acid can produce further brominated derivatives under mild conditions.
  • Electrophilic Addition: The compound can react with electrophiles, leading to the formation of various adducts, including both 1,2-addition and 1,4-addition products depending on the reaction conditions .

While specific biological activities of 1,2-dibromo-5-hexene are not extensively documented, compounds containing bromine often exhibit antimicrobial properties. The electrophilic nature of dibromo compounds may allow them to interact with biological macromolecules, potentially influencing biochemical pathways through electrophilic addition reactions. This mechanism could lead to modifications in proteins or nucleic acids .

The synthesis of 1,2-dibromo-5-hexene typically involves dibromination processes. One effective method utilizes dimethyl sulfoxide (DMSO) in combination with oxalyl bromide as a brominating agent. This method is noted for its efficiency and ability to produce high yields of dibrominated products under mild conditions.

General Synthesis Steps:

  • Preparation: Start with hexene as the base alkene.
  • Bromination: Treat the alkene with DMSO and oxalyl bromide to introduce bromine atoms at the desired positions.
  • Purification: Isolate the product through standard purification techniques such as distillation or chromatography.

1,2-Dibromo-5-hexene finds utility in various fields:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Research: Used in studies involving electrophilic additions and reaction mechanisms due to its reactivity.
  • Material Science: Potential applications in polymer chemistry where brominated compounds are utilized for modifying polymer properties.

Studies have indicated that 1,2-dibromo-5-hexene undergoes significant changes during electrochemical reduction processes. Research shows that this compound follows a concerted mechanism during reduction compared to other dibrominated alkanes like 1,6-dibromohexane, which involves carbanionic intermediates. Such studies highlight its unique reactivity profile in comparison to structurally similar compounds.

Several compounds share structural similarities with 1,2-dibromo-5-hexene. Here are notable comparisons:

Compound NameMolecular FormulaNotable Features
1-Bromo-3-hexeneC6H11BrC_6H_{11}BrContains one bromine atom; less reactive than dibromides
1,6-DibromohexaneC6H12Br2C_6H_{12}Br_2Has bromines at terminal positions; different reaction pathways
3-Bromo-1-penteneC5H9BrC_5H_{9}BrSimilar reactivity but lacks the second bromine atom
1,3-DibromopropeneC3H4Br2C_3H_4Br_2Contains two bromines but fewer carbon atoms; different chain length

Uniqueness

The unique positioning of bromine atoms in 1,2-dibromo-5-hexene allows it to participate in specific electrophilic addition reactions that differ from those of similar compounds. Its structure enables distinct reactivity patterns that are valuable for synthetic applications and research into reaction mechanisms .

XLogP3

3.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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